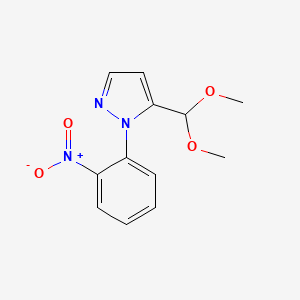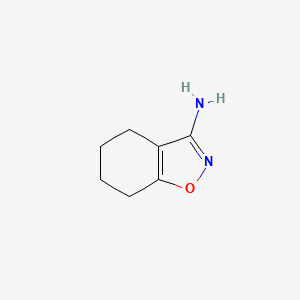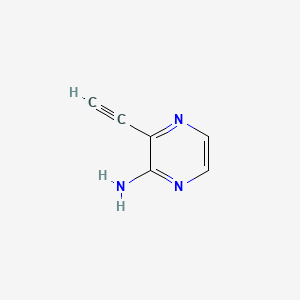
5-Amino-1-(3-bromophényl)-3-méthyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound that falls under the category of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects . They are extensively utilized in the synthesis of condensed heterocyclic systems, particularly pyrazolo [1,5- a ]pyrimidines .
Synthesis Analysis
The synthesis of such compounds involves the reaction with 1,3-biselectrophilic reagents . A regioselective, high yield synthesis of 7-amino-5-arylpyrazolo [1,5- a ]pyrimidine-3,6-dicarbonitriles was developed by the reaction of N - (5-amino-4-cyano-1 H -pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones in pyridine at 120°C under controlled microwave heating conditions .Molecular Structure Analysis
The molecular structure of these compounds was established by analytical and spectral data as well as single-crystal diffraction . The relative nucleophilicity of exo- and endocyclic nitrogen atoms in 1-unsubstituted 3 (5)-aminopyrazoles is not clear and contradicting .Chemical Reactions Analysis
The reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones leads to the synthesis of functionally substituted pyrazolo [1,5-a]pyrimidine derivatives .Applications De Recherche Scientifique
Activités antileishmaniennes et antipaludiques
Les dérivés du pyrazole, y compris le composé en question, sont reconnus pour leurs activités antileishmaniennes et antipaludiques puissantes. Ces composés peuvent être synthétisés et leurs structures vérifiées par des techniques telles que la spectroscopie infrarouge à transformée de Fourier (FTIR) et la résonance magnétique nucléaire (RMN) . Plus précisément, ils ont été évalués contre des isolats cliniques de Leishmania aethiopica et des souris infectées par Plasmodium berghei, montrant des résultats prometteurs pour inhiber ces parasites .
Études de docking moléculaire
Le composé a été utilisé dans des études de docking moléculaire pour comprendre son interaction avec les cibles biologiques. Par exemple, des études de docking sur Lm-PTR1, complexé avec la triméthoprime, ont justifié la meilleure activité antileishmanienne de certains dérivés du pyrazole . Cette application est cruciale dans la conception et la découverte de médicaments, fournissant des informations sur les affinités de liaison et les modes d'action des produits pharmaceutiques potentiels.
Synthèse de pyrazoles couplés à l'hydrazine
Des pyrazoles couplés à l'hydrazine ont été synthétisés en utilisant ce composé comme précurseur. Le processus de synthèse implique l'utilisation de microanalyse élémentaire et de techniques spectroscopiques pour confirmer la formation des produits souhaités . Ces dérivés sont ensuite utilisés pour des évaluations pharmacologiques supplémentaires.
Réactions chimiosélectives
Le composé sert de matière de départ pour des réactions chimiosélectives. Selon les conditions de réaction, telles que les milieux acides ou basiques, différents dérivés du pyrazole peuvent être obtenus. Cette polyvalence est essentielle pour créer une bibliothèque de composés pour diverses applications de recherche .
Recherche protéomique
En tant qu'outil de recherche protéomique, ce composé peut être utilisé pour étudier les interactions et les fonctions des protéines. Il peut servir de bloc de construction pour développer des sondes ou des inhibiteurs capables de moduler l'activité des protéines, ce qui est essentiel pour comprendre les mécanismes des maladies et développer de nouvelles thérapies .
Développement du pharmacophore
Les caractéristiques structurales de ce composé en font un pharmacophore potentiel pour le développement de nouveaux médicaments. Sa capacité à interagir avec diverses cibles biologiques permet aux chercheurs d'explorer son utilisation comme échafaudage pour concevoir de nouveaux agents thérapeutiques avec des profils d'efficacité et de sécurité améliorés .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .
Result of Action
The compound’s action results in the death of the target organisms, thereby alleviating the symptoms of leishmaniasis and malaria . Specifically, the compound has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. It is likely that factors such as temperature, pH, and the presence of other substances could impact the compound’s effectiveness .
Analyse Biochimique
Biochemical Properties
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile and these biomolecules are primarily based on binding affinities and structural compatibility .
Cellular Effects
The effects of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is effective without causing harm .
Metabolic Pathways
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux. For example, this compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolite levels. The interactions between 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile and these enzymes are crucial for understanding its metabolic effects .
Transport and Distribution
The transport and distribution of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile within cells and tissues are essential for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can affect its overall efficacy and impact on cellular processes .
Subcellular Localization
The subcellular localization of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can influence its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
5-amino-1-(3-bromophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBOTSACKFHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674826 | |
| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-89-8 | |
| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)












